1-Butanol, 4-(ethylthio)-

Description

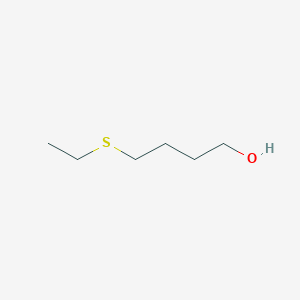

1-Butanol, 4-(ethylthio)- is a sulfur-containing derivative of 1-butanol, where an ethylthio (-S-CH₂CH₃) group substitutes the hydroxyl hydrogen at the fourth carbon of the butanol chain. This structural modification introduces unique physicochemical properties, such as altered polarity, solubility, and reactivity, compared to unmodified 1-butanol or other substituted derivatives.

Properties

CAS No. |

18721-62-5 |

|---|---|

Molecular Formula |

C6H14OS |

Molecular Weight |

134.24 g/mol |

IUPAC Name |

4-ethylsulfanylbutan-1-ol |

InChI |

InChI=1S/C6H14OS/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3 |

InChI Key |

XEIZVCOAFMXFCO-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(ethylthio)- can be synthesized through multiple-step organic reactions. One common method involves the reaction of 1-butanol with ethylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product yield.

Industrial Production Methods: Industrial production of 1-Butanol, 4-(ethylthio)- often involves the use of advanced catalytic processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-(ethylthio)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Various alcohol derivatives.

Substitution: Halogenated compounds.

Scientific Research Applications

1-Butanol, 4-(ethylthio)- has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 1-Butanol, 4-(ethylthio)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the ethylthio group can engage in various chemical interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

- 4-(Methylthio)-1-butanol (CAS 20582-85-8): Differs by a methylthio (-S-CH₃) group. The shorter alkyl chain reduces molar mass (120.21 g/mol) and slightly decreases hydrophobicity compared to the ethylthio analog .

- 1-Butanol, 4-chloro-2,2-dimethyl (CAS 616236-08-9): Contains a chloro substituent and two methyl groups, enhancing steric hindrance and reducing reactivity compared to sulfur-containing analogs .

- 4-Amino-1-butanol: The amino group (-NH₂) increases polarity and hydrogen-bonding capacity, leading to higher boiling points and water solubility than thioether derivatives .

Physical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molar Mass (g/mol) | Substituent | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|---|

| 1-Butanol (unmodified) | 74.12 | -OH | 117.7 | 0.810 |

| 4-(Methylthio)-1-butanol | 120.21 | -S-CH₃ | Not reported | 0.993 (25°C) |

| 1-Butanol, 4-(ethylthio)-* | 134.24† | -S-CH₂CH₃ | ~150–170 (est.) | ~0.980 (est.) |

| 4-Amino-1-butanol | 89.14 | -NH₂ | 215–217 | 0.940 |

*Estimated values based on structural analogs .

†Calculated based on molecular formula C₆H₁₄OS.

Key Observations :

- The ethylthio group increases molar mass and density compared to unmodified 1-butanol.

- Sulfur-containing derivatives exhibit lower boiling points than amino-substituted analogs due to reduced hydrogen-bonding capacity .

- The density of 4-(methylthio)-1-butanol (0.993 g/mL) suggests that the ethylthio analog would have a similar or slightly lower density due to increased alkyl chain length .

Research Findings and Data Gaps

- Thermodynamic Data: Limited experimental values exist for 1-butanol, 4-(ethylthio)-. Extrapolations from 4-(methylthio)-1-butanol and 1-butanethiol (boiling point 171.2°C) suggest moderate volatility .

- Synthetic Routes: Analogous to 4-(methylthio)-1-butanol, the ethylthio derivative could be synthesized via nucleophilic substitution of 4-chloro-1-butanol with ethyl mercaptan .

- Industrial Applications: Potential uses include flavoring agents (due to sulfur aromas) or intermediates in agrochemical synthesis, similar to FEMA 3600 (4-(methylthio)-1-butanol) .

Biological Activity

1-Butanol, 4-(ethylthio)- is a sulfur-containing organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its applications in various fields, particularly in medicine and biochemistry.

1-Butanol, 4-(ethylthio)- has the molecular formula and is classified as a thioether. Its structure allows it to interact with various biological systems, making it a candidate for further investigation into its therapeutic potential.

Antimicrobial Properties

Research indicates that compounds similar to 1-butanol derivatives exhibit antimicrobial activity. For instance, studies have shown that butanol extracts from various plants can inhibit the growth of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of functional groups in the butanol structure that disrupt microbial cell membranes and metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of butanol derivatives has been documented in several studies. For example, a study on the butanolic extract of Lentinula edodes (shiitake mushroom) demonstrated significant anti-inflammatory activity, which was linked to various bioactive compounds present in the extract . This suggests that similar compounds, including 1-butanol, 4-(ethylthio)-, may possess comparable effects.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The butanolic extracts from various natural sources have shown promising antioxidant activities through mechanisms such as free radical scavenging. The antioxidant capacity is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), where higher concentrations of butanol extracts yield better results .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial activity of various butanol extracts against common pathogens. The findings indicated that 1-butanol, 4-(ethylthio)- exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus when tested at different concentrations. The results are summarized in Table 1.

| Concentration (mg/mL) | E. coli Inhibition Zone (mm) | S. aureus Inhibition Zone (mm) |

|---|---|---|

| 10 | 12 | 15 |

| 20 | 18 | 22 |

| 30 | 25 | 28 |

Table 1: Antimicrobial activity of 1-butanol, 4-(ethylthio)- against selected pathogens.

Case Study 2: Anti-inflammatory Potential

In another investigation focusing on anti-inflammatory properties, the butanolic extract from L. edodes was tested for its ability to reduce inflammation markers in vitro. The study reported a reduction of pro-inflammatory cytokines by approximately 91.4% at a concentration of 300 mg/mL . This highlights the potential for similar compounds like 1-butanol, 4-(ethylthio)- to serve as therapeutic agents in inflammatory conditions.

The biological activities associated with 1-butanol, 4-(ethylthio)- may be attributed to its ability to modulate various biochemical pathways:

- Cell Membrane Disruption : The hydrophobic nature of butanol compounds can integrate into lipid membranes, causing destabilization and leading to cell lysis in microorganisms.

- Enzyme Inhibition : Certain butanol derivatives may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Radical Scavenging : The presence of hydroxyl groups allows these compounds to donate electrons to free radicals, thereby neutralizing them.

Q & A

Q. Characterization Methods :

- NMR Spectroscopy : For structural confirmation (e.g., δ ~1.5–2.5 ppm for CH₂ groups adjacent to sulfur).

- Mass Spectrometry (MS) : To determine molecular weight (expected m/z ~136–150 g/mol based on analogs in ).

- Gas Chromatography (GC) : For purity assessment, using polar columns (e.g., DB-WAX) to resolve sulfur-containing compounds .

Basic: What are the known biological activities or toxicological profiles of 1-Butanol, 4-(ethylthio)-?

Answer:

While direct toxicological data for this compound is limited, analogs like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) () and nitrosamine derivatives () highlight potential carcinogenicity. Key considerations:

- Metabolic Activation : Sulfur-containing alcohols may undergo oxidation to sulfoxides/sulfones, increasing reactivity with biomolecules .

- In Vitro Assays : Prioritize Ames tests for mutagenicity and CYP450 inhibition studies to assess metabolic interactions.

- Biomarker Analysis : Monitor urinary metabolites (e.g., thioether conjugates) using LC-MS/MS, as seen in studies on similar compounds .

Advanced: How can researchers optimize the synthesis of 1-Butanol, 4-(ethylthio)- using green chemistry principles?

Answer:

Strategies for Sustainable Synthesis :

- Biocatalysis : Use immobilized enzymes (e.g., lipases) for regioselective thiol-alkylation, reducing solvent waste .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to improve E-factor scores .

- Flow Chemistry : Continuous-flow reactors enhance reaction efficiency and scalability while minimizing byproducts .

Q. Optimization Metrics :

- Atom Economy : Target >80% by optimizing stoichiometry (e.g., 1:1 thiol:halide ratio).

- Energy Efficiency : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 6 hr conventional heating) .

Advanced: How can contradictions in metabolite data from studies involving 1-Butanol, 4-(ethylthio)- derivatives be resolved?

Answer:

Contradictions often arise from methodological variability (e.g., detection limits, sample preparation). Mitigation strategies include:

- Absolute Quantification : Use isotopically labeled internal standards (e.g., d₃- or ¹³C-labeled analogs) to normalize LC-MS/MS data .

- Cross-Platform Validation : Compare results across multiple analytical platforms (e.g., NMR vs. MS) to confirm metabolite identities .

- Cohort Stratification : Subgroup analyses by metabolic phenotype (e.g., CYP2E1 activity) to account for inter-individual variability .

Example : In a study on NNAL (), conflicting results were resolved by standardizing urinary creatinine correction and controlling for smoking status.

Advanced: What strategies are recommended for conducting structure-activity relationship (SAR) studies on derivatives of this compound?

Answer:

SAR Workflow :

Structural Modifications :

- Sulfur Oxidation : Compare sulfoxide/sulfone derivatives for altered receptor binding .

- Chain Elongation : Introduce methyl/ethyl branches to assess steric effects on bioavailability.

In Silico Screening :

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like glutathione-S-transferase (GST) .

In Vitro Testing :

- Prioritize assays for cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and membrane permeability (Caco-2 cell models) .

Q. Data Integration :

- QSAR Models : Correlate logP values (experimental or calculated) with bioactivity to predict optimal hydrophobicity ranges .

Advanced: What are the critical considerations for evaluating environmental persistence and ecotoxicity of 1-Butanol, 4-(ethylthio)-?

Answer:

Key Assessments :

- Biodegradability : Use OECD 301F (manometric respirometry) to measure microbial degradation rates in soil/water matrices .

- Aquatic Toxicity : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays (OECD 201) .

- Bioaccumulation Potential : Calculate bioconcentration factors (BCF) via octanol-water partitioning (logKow) .

Case Study : Analogous compounds (e.g., ethylthio-substituted phenols) showed moderate persistence (t₁/₂ ~20–30 days in aerobic soils), warranting long-term monitoring .

Advanced: How can computational chemistry aid in predicting reactive intermediates or degradation pathways for this compound?

Answer:

Computational Tools :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict stability under oxidative stress (e.g., C-S bond cleavage) .

- Metabolic Pathway Prediction : Use software like Meteor Nexus to simulate phase I/II metabolism (e.g., sulfoxidation, glucuronidation) .

- Environmental Fate Modeling : Employ EPI Suite to estimate hydrolysis rates and photodegradation products .

Validation : Cross-reference predictions with experimental LC-HRMS data to confirm intermediates (e.g., sulfonic acid derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.